N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester
Description
Properties
Molecular Formula |
C10H16N4O4 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-methylpropyl (2S)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoate |
InChI |
InChI=1S/C10H16N4O4/c1-5(2)4-18-9(16)6(3)11-7-8(15)12-10(17)14-13-7/h5-6H,4H2,1-3H3,(H,11,13)(H2,12,14,15,17)/t6-/m0/s1 |
InChI Key |
HZQPTGTZWVPZLS-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC(C)C)NC1=NNC(=O)NC1=O |
Canonical SMILES |
CC(C)COC(=O)C(C)NC1=NNC(=O)NC1=O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester has shown promising results in various pharmacological studies:
- Anticancer Activity : Research indicates that compounds containing triazine moieties exhibit significant anticancer properties. For instance:
- In vitro studies on MCF-7 (breast cancer) cells revealed an IC50 value of approximately 10.28 μg/mL.
- HepG2 (liver cancer) cells demonstrated an EC50 value of 10.79 μM when treated with similar triazine derivatives.
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes makes it valuable for biochemical research:
- Mechanism of Action : It interacts with molecular targets such as enzymes or receptors by binding to active or allosteric sites. This interaction can modulate enzyme activity and affect metabolic pathways .
Antimicrobial Properties
Research suggests that this compound may possess antimicrobial properties:
- Potential Applications : Its structure allows for interactions with bacterial enzymes or proteins involved in pathogenicity .
Data Table: Comparison of Biological Activities
| Compound Name | Anticancer Activity (IC50/EC50) | Antimicrobial Potential | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7: 10.28 μg/mL HepG2: 10.79 μM | Yes | Enzyme inhibition |
| Similar Triazine Derivative | Varies by derivative | Yes | Enzyme interaction |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the efficacy of triazine derivatives in inhibiting cancer cell proliferation. The research employed various assays to evaluate the cytotoxic effects of these compounds on multiple cancer cell lines. The findings underscored the potential of this compound as a lead compound for developing new anticancer therapies .
Case Study 2: Enzyme Interaction
Another study focused on the interaction between triazine derivatives and specific enzymes involved in metabolic pathways. The research utilized kinetic assays to determine the inhibitory effects of this compound on target enzymes. Results indicated significant inhibition rates compared to control groups .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The target compound shares a common triazinone-alanine backbone with several analogs, differing primarily in ester substituents and stereochemistry. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Properties
- Stereochemistry : The L-alanine configuration in the target compound contrasts with racemic mixtures in analogs like Analog 1, which may influence receptor binding or enzymatic interactions .
- Triazinone Reactivity: All analogs retain the triazinone core, which enables electrophilic reactions (e.g., condensation, metal complexation). However, the free acid in Analog 3 exhibits pronounced metal-binding versatility .
Preparation Methods
Formation of the Triazine Core
The 3,5-dioxo-1,2,4-triazin-6-yl moiety is synthesized via cyclocondensation of urea derivatives with α-keto acids or esters. For example, EP3950673A1 demonstrates that 6-amino-1,2,4-triazine-3,5-dione intermediates are generated by reacting thiourea with ethyl acetoacetate under acidic conditions (HCl, reflux, 6–8 hours). The amino group at position 6 is subsequently functionalized through nucleophilic substitution.
Esterification of L-Alanine
L-Alanine is converted to its isobutyl ester prior to coupling. A standard protocol involves:
Coupling of Triazine and Alanine Derivatives
The critical step involves linking the triazine amine to the alanine ester. EP2895466B1 details a nucleophilic aromatic substitution reaction using:
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Base : Potassium carbonate or triethylamine.
-
Temperature : 40–60°C for 8–12 hours.
Yields range from 70–78%, with side products including unreacted triazine and hydrolyzed ester.
Optimization Strategies
Solvent and Catalytic Systems
Comparative studies from EP3950673A1 highlight solvent effects on reaction efficiency:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 78 | 95 |
| DMF | 82 | 93 |
| Toluene | 65 | 88 |
Polar aprotic solvents (DMF) enhance nucleophilicity but may require higher temperatures for byproduct removal.
Temperature and Time Profiling
Controlled experiments from EP2895466B1 reveal optimal coupling at 50°C for 10 hours, minimizing decomposition:
Industrial-Scale Production
Continuous Flow Synthesis
Patent disclosures (EP3950673A1) describe automated reactors for large-scale batches:
Purification Techniques
-
Chromatography : Silica gel column (eluent: hexane/ethyl acetate, 3:1) removes unreacted triazine.
-
Recrystallization : Ethanol/water (4:1) yields 99% pure product.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch (Lab-Scale) | 75 | 95 | Moderate |
| Continuous Flow | 88 | 97 | High |
| Microwave-Assisted | 80 | 94 | Low |
Continuous flow systems outperform batch methods in yield and scalability but require higher initial capital.
Challenges and Solutions
Byproduct Formation
Hydrolysis of the isobutyl ester is mitigated by:
Q & A
Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?
Methodological Answer:
- Employ a stepwise synthesis approach, starting with the formation of the triazine core followed by coupling with L-alanine isobutyl ester.
- Monitor reaction progress using HPLC to ensure intermediates are formed correctly.
- Purify the final product via recrystallization in ethanol-water mixtures (1:3 v/v) to remove unreacted starting materials and byproducts.
- Validate purity using LC-MS (>98%) and elemental analysis .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural confirmation : Use H/C NMR to verify the triazine ring, alanine backbone, and isobutyl ester group. Key peaks include δ 1.2–1.4 ppm (isobutyl CH) and δ 4.2–4.5 ppm (ester OCH) .
- Purity assessment : HPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) and UV detection at 254 nm .
- Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities, particularly for the triazine-L-alanine linkage .
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- Antimicrobial testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Report MIC values (µg/mL) .
- Cytotoxicity : Evaluate against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include normal cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can researchers investigate the mechanistic basis of its anticancer activity?
Methodological Answer:
Q. What strategies resolve discrepancies in biological activity between this compound and structural analogs?
Methodological Answer:
- Perform structure-activity relationship (SAR) studies : Compare substituents on the triazine ring (e.g., electron-withdrawing vs. donating groups) and ester chain length.
- Use molecular docking to assess binding affinity differences to targets like dihydrofolate reductase (DHFR) or topoisomerase II .
- Validate hypotheses with in vitro enzyme inhibition assays (e.g., DHFR activity measured via NADPH oxidation) .
Q. How can researchers evaluate pharmacokinetic properties in preclinical models?
Methodological Answer:
- In vitro ADME :
Q. What advanced techniques elucidate its role in polymer synthesis for material science?
Methodological Answer:
- Copolymerization : React with acrylate monomers (e.g., methyl methacrylate) under radical initiators (AIBN, 70°C). Monitor via GPC for molecular weight distribution.
- Thermal analysis : Use DSC ( measurement) and TGA (degradation onset temperature) to assess polymer stability .
Data Contradiction Analysis
Q. How to address conflicting reports on its antioxidant activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
